1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene
Description
1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene is an organic compound characterized by the presence of an aminoethoxy group, a bromine atom, and a methoxy group attached to a benzene ring
Properties
IUPAC Name |
2-(3-bromo-5-methoxyphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJUOUCZINABFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene typically involves multiple steps. One common method includes the bromination of 1-(2-Aminoethoxy)-5-methoxybenzene. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under basic or transition metal-catalyzed conditions.
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The aminoethoxy group enhances electron density at the aromatic ring, facilitating bromine substitution. For example, coupling with amines via Buchwald-Hartwig amination produces substituted aniline derivatives.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
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The methoxy group directs coupling to the para position relative to itself, while steric hindrance from the aminoethoxy chain limits ortho functionalization .
Functionalization of the Aminoethoxy Side Chain
The primary amine in the side chain reacts with electrophiles, enabling further derivatization.
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Alkylation of the amine with benzyl halides or methyl iodide produces tertiary amines, which are intermediates for drug discovery .
Oxidative and Reductive Transformations
The methoxy group is stable under mild conditions but can be cleaved under strong acidic or reductive environments.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, −78°C | Phenolic derivative | 82% | |
| Reduction | H<sub>2</sub>, Pd/C, EtOH | Dehalogenation to benzene analog | 90% |
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Bromine reduction via catalytic hydrogenation yields 3-methoxy-5-(2-aminoethoxy)benzene, a precursor for further functionalization .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens under specific conditions.
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Iodination | CuI, NaI, DMF, 120°C | 3-Iodo derivative | 68% |
Scientific Research Applications
Medicinal Chemistry
The presence of the aminoethoxy group indicates significant potential for biological activity. Compounds with similar structures have been investigated for their roles as:
- Antitumor Agents : Research has shown that compounds with bromo and methoxy substituents can inhibit cancer cell proliferation by interfering with microtubule dynamics. For instance, studies on structurally related compounds demonstrated their ability to induce G2/M arrest in cancer cells, leading to apoptosis through mitochondrial pathways .
- Neuropharmacological Applications : The compound's structure suggests potential interactions with neurotransmitter receptors. Analogous compounds have been explored for their effects on GABA receptors, which are critical in regulating neuronal excitability and could lead to therapeutic advances in treating anxiety and seizure disorders .
Synthetic Organic Chemistry
1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene serves as a versatile intermediate in organic synthesis:
- Synthetic Pathways : The compound can be synthesized through various methods, including substitution reactions involving brominated precursors. Its unique structure allows for further functionalization, making it a valuable building block for more complex molecules .
- Reactivity Studies : The aminoethoxy group can participate in acylation or alkylation reactions, expanding its utility in synthetic pathways. This reactivity is crucial for developing new derivatives that may possess enhanced biological activities.
Data Table of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Bromo-2-methoxybenzene | C7H7BrO | Simpler structure, lacks amino side chain |
| 1-Bromo-3-methoxy-5-methylbenzene | C9H11BrO | Methyl substitution alters reactivity |
| 4-Amino-2-methoxytoluene | C9H11NO2 | Contains an amino group but lacks bromine |
| 6-Bromo-2,3-dimethoxybenzaldehyde | C9H9BrO3 | Antitumor activity related to microtubule inhibition |
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of related compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved disruption of microtubule dynamics and induction of apoptosis, highlighting the compound's potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of compounds with similar structures showed that they could modulate GABA receptor activity, particularly influencing the α5 subunit. This modulation is crucial for developing treatments for conditions such as anxiety and epilepsy .
Mechanism of Action
The mechanism by which 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethoxy group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Aminoethoxy)-4-bromo-5-methoxybenzene: Similar structure but with the bromine atom at a different position.
1-(2-Aminoethoxy)-3-chloro-5-methoxybenzene: Chlorine atom instead of bromine.
1-(2-Aminoethoxy)-3-bromo-4-methoxybenzene: Methoxy group at a different position.
Uniqueness: 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both aminoethoxy and bromine groups provides a versatile platform for further chemical modifications and applications.
Biological Activity
1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1427399-27-6
- Molecular Formula : C10H12BrN1O2
The presence of the aminoethoxy group suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with bromo and methoxy substitutions can inhibit cell growth in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor cells .
Case Study : In a comparative study, compounds related to this compound demonstrated IC50 values as low as 2.93 µM against MCF-7 cells, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it may exhibit bacteriostatic and bactericidal effects against various pathogens. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) often below 100 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli, S. aureus | <50 |
| 4-Bromo-2,5-dimethoxyaniline | MCF-7, HT-29 | <10 |
| Benzimidazole Derivative | Various Bacteria | <100 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound may interact with specific cellular receptors, modulating their activity and influencing downstream signaling pathways.
- DNA/RNA Interaction : It could bind to nucleic acids, affecting gene expression and protein synthesis.
Research Findings
Recent studies have focused on the synthesis of analogs of this compound to explore structure-activity relationships (SAR). These investigations have revealed that modifications to the bromo and methoxy groups significantly influence the compound's biological efficacy.
Table 2: Structure-Activity Relationships
| Modification | Impact on Activity |
|---|---|
| Addition of halogen | Increased potency against tumors |
| Variation of alkyl chain length | Altered solubility and bioavailability |
| Substitution on aromatic ring | Enhanced antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
